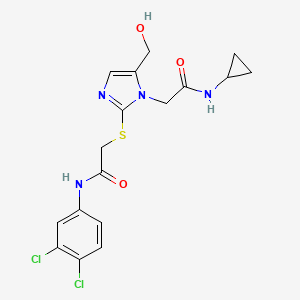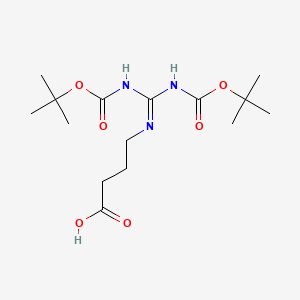
4-(2,3-Di-tert-butoxycarbonylguanidino)butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Di-tert-butoxycarbonylguanidino)butyric acid, commonly known as Boc-GABA, is a synthetic amino acid derivative that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. Boc-GABA has been found to have various biochemical and physiological effects, making it a valuable tool in the field of life sciences.
Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiomerically Pure Compounds
Electrophilic Building Blocks for EPC Synthesis : The study by Zimmermann and Seebach (1987) explores the synthesis of novel electrophilic building blocks for creating enantiomerically pure compounds (EPCs). This includes the treatment of 2-(tert-butyl)dioxolanones, -oxazolidinones, -imidazolidinones, and -dioxanones with N-bromosuccinimide, yielding products useful for converting into chiral derivatives of pyruvic acid or 3-oxo-butanoic and -pentanoic acid. This process highlights the compound's role in synthesizing complex organic structures (Zimmermann & Seebach, 1987).
Development of Biodegradable Polymers
Biocompatible Polymers from Dihydroxybutyric Acid : Research by Tsai, Wang, and Darensbourg (2016) demonstrates the production of biocompatible polymers from (S)-3,4-Dihydroxybutyric acid, a compound related to 4-(2,3-Di-tert-butoxycarbonylguanidino)butyric acid, through copolymerization with carbon dioxide. This study underscores the potential of such compounds in creating environmentally friendly materials with applications in drug delivery systems (Tsai, Wang, & Darensbourg, 2016).
Efficient Catalytic Reactions
N-tert-Butoxycarbonylation of Amines : The work by Heydari et al. (2007) highlights the efficiency of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines using di-tert-butyl dicarbonate. This process is significant for the chemoselective production of N-Boc derivatives, showing the compound's utility in facilitating clean and efficient synthetic pathways (Heydari et al., 2007).
Advanced Material Science Applications
Sensing and Detection Technologies : A study on the terbium metal-organic framework (MOF) associated with 4-(pyridin-3-yloxy)-phthalic acid and oxalic acid by Zhan et al. (2019) illustrates the potential of derivatives of 4-(2,3-Di-tert-butoxycarbonylguanidino)butyric acid in developing sensitive and recyclable sensors for detecting ions like Al3+ and CO32-. This research indicates the compound's applicability in creating advanced sensing materials for environmental monitoring and analytical chemistry (Zhan et al., 2019).
Eigenschaften
IUPAC Name |
4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O6/c1-14(2,3)23-12(21)17-11(16-9-7-8-10(19)20)18-13(22)24-15(4,5)6/h7-9H2,1-6H3,(H,19,20)(H2,16,17,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVHNZVHLYSEEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Di-tert-butoxycarbonylguanidino)butyric acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

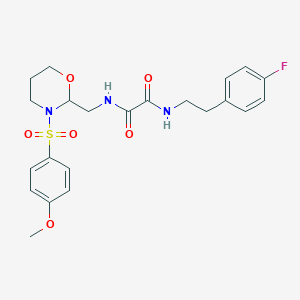
![2-({4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2842542.png)

![2-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2842545.png)
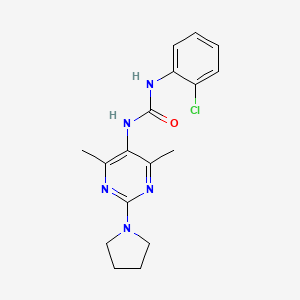
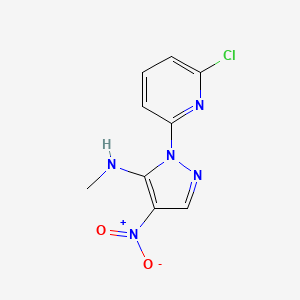

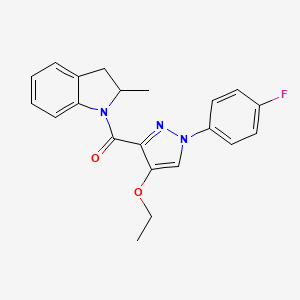
![N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2842551.png)
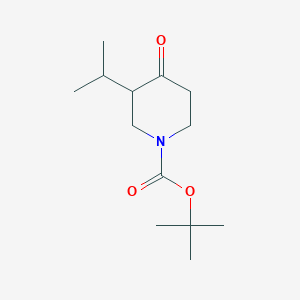
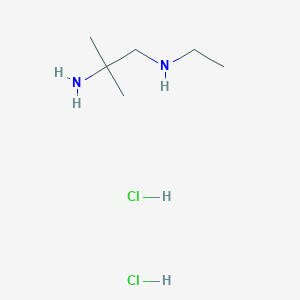
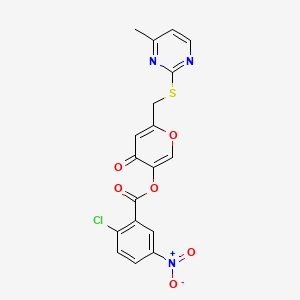
![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2842561.png)
